![molecular formula C10H9NO4S B12872748 2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core structure with carboxy(hydroxy)methyl and methylthio substituents. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenols with aldehydes or carboxylic acids. For 2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole, a common synthetic route includes:
Cyclization Reaction: The reaction of 2-aminophenol with an aldehyde or carboxylic acid in the presence of an acid catalyst such as samarium triflate.
Substitution Reaction: Introduction of the methylthio group can be achieved through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable cyclization reactions using readily available starting materials and catalysts. The use of green chemistry principles, such as aqueous medium reactions and reusable catalysts, is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Substituting Agents: Halogens, alkylating agents
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Hydroxymethyl Derivatives: Formed through reduction reactions
Substituted Benzoxazoles: Formed through electrophilic substitution reactions
科学的研究の応用
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Materials Science: Utilized in the development of organic semiconductors and light-emitting materials.
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its biological activity.
作用機序
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Benzothiazoles: Similar structure with sulfur replacing oxygen in the heterocyclic ring.
Benzimidazoles: Similar structure with nitrogen replacing oxygen in the heterocyclic ring.
Oxazoles: Similar structure but with different substituents on the ring.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the carboxy(hydroxy)methyl and methylthio groups enhances its reactivity and potential for diverse applications .
特性
分子式 |
C10H9NO4S |
|---|---|
分子量 |
239.25 g/mol |
IUPAC名 |
2-hydroxy-2-(7-methylsulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4S/c1-16-6-4-2-3-5-8(6)15-9(11-5)7(12)10(13)14/h2-4,7,12H,1H3,(H,13,14) |
InChIキー |
WCZUSKWEQJGKPV-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC2=C1OC(=N2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


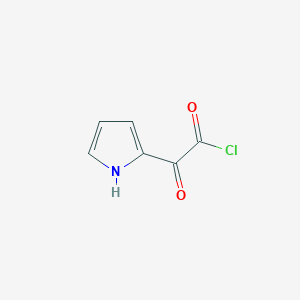
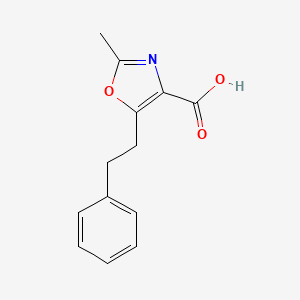
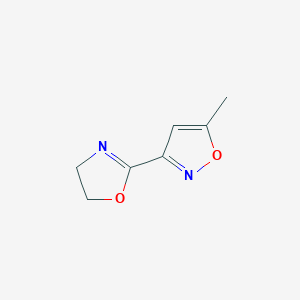
![(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)
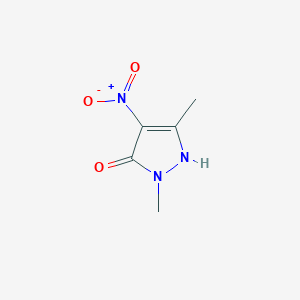
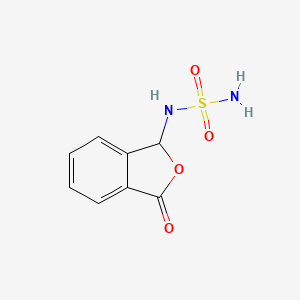
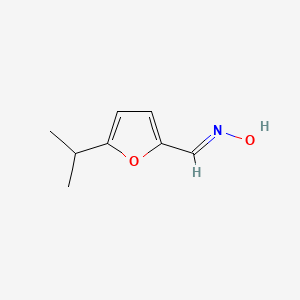
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
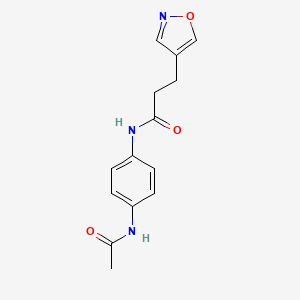
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
